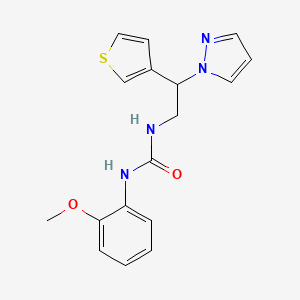

1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)piperazine” is a chemical compound . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Discovery and Synthesis in Medicinal Chemistry

1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)piperazine serves as a core structure in the development of various pharmacologically active compounds. For instance, its analogues have been synthesized and evaluated for their potential as HIV-1 reverse transcriptase inhibitors, showcasing the versatility of the bis(heteroaryl)piperazine (BHAP) class in antiviral therapy (Romero et al., 1994).

Organic Chemistry and Synthesis Optimization

In organic chemistry, the structure related to this compound has been utilized in the synthesis of dopamine uptake inhibitors like GBR-12909. Research in this area has focused on developing robust processes for preparing these compounds on a kilogram scale, emphasizing the elimination of chromatographic purifications and the use of environmentally friendly reagents (Ironside et al., 2002).

Antimicrobial and Antimicrobial Activities

The structural motif of this compound has been explored in the synthesis of novel triazole derivatives, demonstrating significant antimicrobial activities. This highlights the compound's utility in developing new antimicrobial agents, which could be crucial in addressing drug-resistant bacterial infections (Bektaş et al., 2007).

Metabolite Identification and Analysis

The metabolism of related compounds in organisms has been a subject of study, with research focusing on identifying new metabolites from compounds like KB-2796 in rat bile, urine, and feces. Such studies are essential for understanding the metabolic pathways and potential biotransformation products of these compounds (Kawashima et al., 1991).

Biofilm and Enzyme Inhibition

Recent studies have developed novel bis(pyrazole-benzofuran) hybrids containing the piperazine linker, showing potent antibacterial efficacies and biofilm inhibition activities. These compounds have also demonstrated excellent inhibitory activities against the MurB enzyme, which is a critical target in antibacterial drug discovery (Mekky & Sanad, 2020).

Mechanism of Action

Target of Action

It is known that piperazine compounds, which are structurally related to 1,4-bis(5-chloro-2-methoxybenzenesulfonyl)piperazine, bind directly and selectively to muscle membrane gaba receptors .

Mode of Action

It can be inferred from related piperazine compounds that it may cause hyperpolarization of nerve endings, resulting in flaccid paralysis .

properties

IUPAC Name |

1,4-bis[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O6S2/c1-27-15-5-3-13(19)11-17(15)29(23,24)21-7-9-22(10-8-21)30(25,26)18-12-14(20)4-6-16(18)28-2/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGMPRNKTQUOAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B2555685.png)

![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2555692.png)

![9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2555697.png)

![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2555700.png)